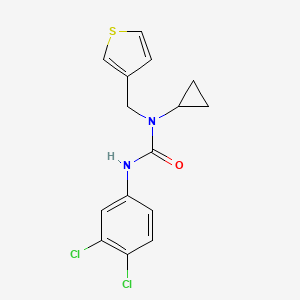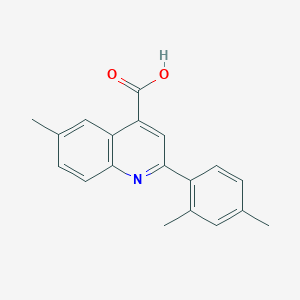
2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), carboxylic acid group (which is common in many different types of organic compounds), and methyl and dimethylphenyl groups (which are types of hydrocarbon groups) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid” would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of atoms .Scientific Research Applications
Synthesis and Structural Analysis
2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally related to 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid, have been synthesized through reactions involving acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. These compounds' formation mechanisms have been explored through ab initio quantum-chemical calculations, highlighting their significance in the development of novel compounds with potential applications in material science and pharmacology (Rudenko et al., 2012).
Photolabile Protecting Groups
The compound's derivatives, particularly those based on hydroxyquinoline structures, have been explored as photolabile protecting groups for carboxylic acids. These groups are notable for their high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful for in vivo applications. Their increased solubility and low fluorescence enhance their utility as caging groups for biological messengers, illustrating the compound's relevance in biochemical research (Fedoryak & Dore, 2002).
Marine Drugs and Antitumor Applications
Research into 4H-Chromene-2-carboxylic acid ester derivatives, related to the compound , has provided insights into their use for studying the structural-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis of these derivatives emphasizes their potential in marine drug development and cancer treatment (Li et al., 2013).
Neuropharmacological Research
2-Carboxytetrahydroquinoline derivatives, similar to this compound, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These studies are crucial for understanding the compound's implications in neuropharmacological research, offering pathways to developing new treatments for neurological disorders (Carling et al., 1992).
Peptide and Protein Design
The synthesis of amino acids for controlling peptide conformation, such as α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showcases the potential of this compound derivatives in peptide and protein design. These amino acids serve as building blocks for the topographical design of peptides, indicating their importance in biochemical research and drug development (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-4-6-14(13(3)8-11)18-10-16(19(21)22)15-9-12(2)5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACGHUQBLGBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)

![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)
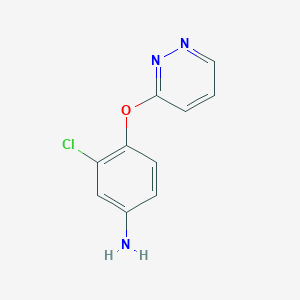

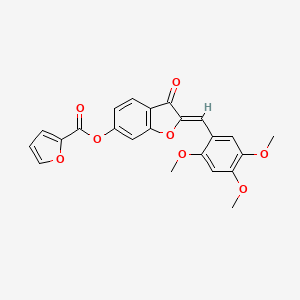
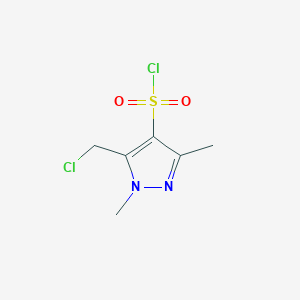
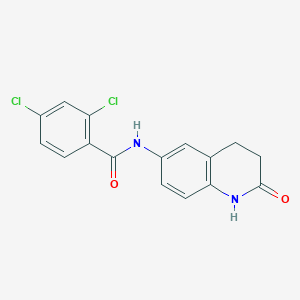
![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)
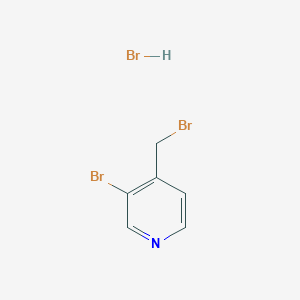
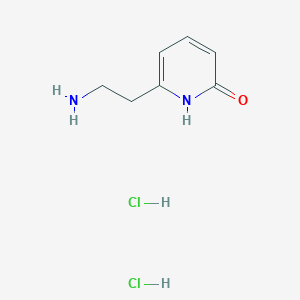
![N-[(2S)-2-(4-Fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2755287.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2755291.png)
